molecular formula C9H16INO4Zn B6317209 (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF CAS No. 172479-50-4

(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF

Cat. No.: B6317209
CAS No.: 172479-50-4
M. Wt: 394.5 g/mol
InChI Key: WKJWYSDWTXBFAL-ILKKLZGPSA-M
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Description

®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is notable for its role in facilitating various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule allows it to act as a nucleophile in reactions, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide typically involves the reaction of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Tetrahydrofuran.

    Atmosphere: Inert gas such as nitrogen or argon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The zinc atom acts as a nucleophile, adding to electrophilic centers in various substrates.

    Substitution Reactions: The compound can participate in substitution reactions where the iodide group is replaced by other nucleophiles.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.

Common Reagents and Conditions

    Reagents: Common reagents include electrophiles such as aldehydes, ketones, and halides.

    Conditions: Reactions are typically carried out in tetrahydrofuran under inert atmosphere at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. Generally, the reactions yield various substituted organic compounds with high regio- and stereoselectivity.

Scientific Research Applications

Chemistry

In chemistry, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used as a reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various molecular frameworks.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize intermediates for pharmaceuticals. Its role in forming specific molecular structures is crucial for the development of new drugs and therapeutic agents.

Industry

In the industrial sector, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used in the production of fine chemicals and advanced materials. Its applications extend to the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide involves the nucleophilic addition of the zinc atom to electrophilic centers in substrates. The zinc atom coordinates with the electrophile, facilitating the formation of a new carbon-carbon bond. This process often involves the formation of a zinc-alkoxide intermediate, which then undergoes further transformations to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylmagnesium bromide
  • ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl lithium

Uniqueness

Compared to similar compounds, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide offers unique advantages in terms of reactivity and selectivity. The presence of the zinc atom provides a balance between reactivity and stability, making it a versatile

Properties

IUPAC Name

iodozinc(1+);methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO4.HI.Zn/c1-6(7(11)13-5)10-8(12)14-9(2,3)4;;/h6H,1H2,2-5H3,(H,10,12);1H;/q-1;;+2/p-1/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWYSDWTXBFAL-ILKKLZGPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC([CH2-])C(=O)OC.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([CH2-])C(=O)OC.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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